Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
CAS No.: 259824-64-1
Cat. No.: VC0143250
Molecular Formula: C₁₀H₇D₃N₄O₄
Molecular Weight: 253.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259824-64-1 |
|---|---|
| Molecular Formula | C₁₀H₇D₃N₄O₄ |
| Molecular Weight | 253.23 |
| IUPAC Name | N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline |
| Standard InChI | InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |
| SMILES | CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of crotonaldehyde 2,4-dinitrophenylhydrazone, identified by CAS number 259824-64-1. The compound represents a specialized form of the parent molecule, with three deuterium atoms strategically incorporated into the structure to facilitate its use as an internal standard in analytical procedures. This chemical is also known by the synonym 2-Butenal, (4,6-dinitrophenyl-2,3,5-d3)hydrazone, reflecting its structural relationship to 2-butenal (crotonaldehyde) . The compound exists as an orange to red solid with distinctive chemical and physical properties that make it valuable for research applications .
Molecular Structure and Properties
The molecular formula of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is C10H7D3N4O4, with a precise molecular weight of 253.23 g/mol . The compound features three deuterium atoms integrated into specific positions (3, 5, and 6) on the dinitrophenyl portion of the molecule . This strategic deuteration creates a mass shift of M+3 compared to the non-deuterated analog, which is essential for its function as an internal standard in mass spectrometry applications . The compound's IUPAC name is N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline, which precisely describes its chemical structure including the position of the deuterium atoms .
Structural Identifiers
The compound can be represented through several standard chemical identifiers:
| Identifier Type | Value |
|---|---|
| SMILES Notation | [2H]c1c([2H])c(c([2H])c(c1N\N=C\C=C\C)N+[O-])N+[O-] |
| InChI | 1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D |
| Unlabelled CAS | 1527-96-4 |
Physical Characteristics
Appearance and Sensory Properties
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 presents as a solid with a distinctive dark red to orange coloration . This vivid coloration is characteristic of many 2,4-dinitrophenylhydrazone derivatives and is useful for visual identification during laboratory procedures. The compound's physical appearance serves as a preliminary indicator of purity and identity during handling and preparation .
Thermodynamic and Solubility Properties
The compound exhibits a melting point range of 184-188°C, which is an important parameter for confirming identity and purity . Regarding solubility, it demonstrates limited solubility in common organic solvents, being only slightly soluble in chloroform and ethyl acetate . This solubility profile is important for researchers to consider when designing extraction and analytical procedures involving this compound.
Synthesis and Production
Synthetic Pathway
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is synthesized through a controlled reaction between crotonaldehyde and 2,4-dinitrophenylhydrazine (DNPH) in the presence of deuterium to incorporate the stable isotope label at the desired positions. The synthetic process requires careful control of reaction conditions to ensure high isotopic enrichment and chemical purity. The reaction typically produces the compound with the deuterium atoms positioned specifically at the 3, 5, and 6 positions of the dinitrophenyl ring, which is crucial for its analytical applications .
Applications in Analytical Chemistry
Role as an Internal Standard
The primary application of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is as a stable isotope-labeled internal standard in quantitative analytical methods. The deuterium labeling creates a compound that behaves nearly identically to the non-deuterated analog in chromatographic separations but can be distinguished by mass spectrometry due to its mass shift. This property makes it invaluable for accurate quantification of carbonyl compounds in complex matrices.
Analysis of Carbonyl Compounds in Environmental and Biological Samples
This compound is particularly relevant in studies investigating carbonyl compounds in various matrices, including cigarette smoke and other environmental or biological samples. The precise quantification of carbonyls like crotonaldehyde is important in toxicology and environmental monitoring, as these compounds can have significant health implications. The deuterated standard allows researchers to account for variations in sample preparation and analysis, ensuring reliable quantitative data even when working with complex or variable sample matrices.
Applications in Mass Spectrometry
Comparative Analysis with Non-Deuterated Analog
Structural Similarities and Differences
The deuterated compound maintains the same basic chemical structure as the non-deuterated Crotonaldehyde 2,4-dinitrophenylhydrazone, with the only difference being the replacement of three hydrogen atoms with deuterium atoms at positions 3, 5, and 6 of the dinitrophenyl ring . This structural similarity ensures nearly identical chemical behavior in most applications, while the mass difference enables differentiation in mass spectrometry.
Application Differences
While the non-deuterated analog has broader applications in fields such as hematology, histology, analytical chemistry, biochemistry, and pharmaceutical research, the deuterated version is specialized primarily for use as an internal standard in quantitative analytical methods. The non-deuterated compound may be used more generally for detecting aldehydes, enhancing analytical techniques, and in various biological applications, whereas the deuterated version serves the more specific purpose of improving quantitative accuracy in targeted analyses.
Research and Analytical Significance
Contribution to Analytical Precision
The development and availability of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 represents a significant advancement in analytical methodology for carbonyl compound quantification. By providing a stable isotope-labeled internal standard with high isotopic purity, this compound enables researchers to achieve greater accuracy and reliability in quantitative analyses, particularly in complex matrices where matrix effects and recovery variations can compromise analytical precision.
Future Research Directions
The continued refinement of deuterated standards like Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 suggests ongoing interest in improving analytical methodologies for carbonyl compounds. Future research may focus on developing additional isotopically labeled derivatives with even higher isotopic purity or with alternative labeling patterns to address specific analytical challenges . The importance of these standards is likely to grow as analytical requirements become more stringent in environmental monitoring, toxicology research, and pharmaceutical development.
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